Cas no 55903-92-9 ((2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione)

(2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione structure
55903-92-9 structure
Nombre del producto:(2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione
Número CAS:55903-92-9
MF:C30H46O7
Megavatios:518.682050228119
CID:1595961
PubChem ID:180535

(2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione Propiedades químicas y físicas

Nombre e identificación

    • (2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione
    • 23,24-dihydrocucurbitacin D
    • (10α)-2β,16α,20,25-Tetrahydroxy-9β-methyl-19-norlanosta-5-ene-3,11,22-trione
    • 2beta,16alpha,20,25- tetrahydroxy-9beta-methyl-19-nor-10alpha-lanost-5-ene-3,11,22-trione
    • 55903-92-9
    • CHEBI:62218
    • Tetrahydrocucurbitacin I
    • CHEMBL564629
    • 23,24-Dihydrocucurbitacin D (Cucurbitacin R)
    • DTXSID101317423
    • Dihydrocucurbitacin D
    • NS00094067
    • 2beta,16alpha,20,25-tetrahydroxy-10alpha-cucurbit-5-ene-3,11,22-trione
    • (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
    • SCHEMBL10307357
    • AKOS040734738
    • Cucurbitacin R
    • (2S,4R)-2,16,20,25-tetrahydroxy-9beta,10,14-trimethyl-4,9-cyclo-9,10-seco-16alpha-cholest-5-ene-1,11,22-trione
    • Q27131691
    • DA-69007
    • (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
    • Renchi: InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1
    • Clave inchi: ITMUUFDDBRYVNJ-VOKXYEOFSA-N
    • Sonrisas: CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C

Atributos calculados

  • Calidad precisa: 518.32435380g/mol
  • Masa isotópica única: 518.32435380g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 5
  • Complejidad: 1060
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 132Ų
  • Xlogp3: 2.1

Propiedades experimentales

  • Color / forma: Powder

(2S,4R,9beta,16alpha)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-1,11,22-trione Literatura relevante

Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:55903-92-9)Cucurbitacin R
TBW01416
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe